molecular formula C18H21N3O B077058 5-(3-(Dimethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one CAS No. 13450-72-1

5-(3-(Dimethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one

Cat. No. B077058
CAS RN: 13450-72-1
M. Wt: 295.4 g/mol
InChI Key: SUKRRJYMPHOCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-(Dimethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one, commonly known as DIBOA, is a chemical compound that belongs to the class of benzodiazepines. It is a potent inhibitor of the enzyme proteasome, which is responsible for the degradation of intracellular proteins. DIBOA has been found to have various biochemical and physiological effects, making it a promising candidate for scientific research applications.

Mechanism Of Action

DIBOA inhibits the proteasome enzyme by binding to its active site. This prevents the degradation of intracellular proteins, leading to an accumulation of misfolded and damaged proteins. The accumulation of these proteins can induce apoptosis in cancer cells, making DIBOA a potential anti-cancer agent.

Biochemical And Physiological Effects

DIBOA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. DIBOA has also been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DIBOA in lab experiments is its potent proteasome inhibitory activity. This makes it a valuable tool for studying the role of the proteasome in various cellular processes. However, DIBOA has some limitations, including its low solubility in water and its potential toxicity. Careful optimization of experimental conditions is required to minimize these limitations.

Future Directions

There are several future directions for research on DIBOA. One area of interest is the development of DIBOA-based anti-cancer drugs. Another area of interest is the investigation of the neuroprotective properties of DIBOA and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis method of DIBOA and to investigate its potential toxicity.

Synthesis Methods

The synthesis of DIBOA involves the reaction of 2-nitrobenzaldehyde with 3-dimethylaminopropylamine in the presence of sodium borohydride. The resulting product is then subjected to a series of chemical reactions, including cyclization, reduction, and deprotection, to yield DIBOA. The overall synthesis method is a multi-step process, which requires careful optimization of reaction conditions to obtain high yields of the final product.

Scientific Research Applications

DIBOA has been found to have various scientific research applications. One of the most promising applications is its use as a proteasome inhibitor. Proteasome inhibitors have been shown to have anti-cancer properties, as they can induce apoptosis in cancer cells. DIBOA has been found to be a potent proteasome inhibitor, making it a promising candidate for the development of anti-cancer drugs.

properties

CAS RN

13450-72-1

Product Name

5-(3-(Dimethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C18H21N3O/c1-20(2)12-7-13-21-16-10-5-3-8-14(16)18(22)19-15-9-4-6-11-17(15)21/h3-6,8-11H,7,12-13H2,1-2H3,(H,19,22)

InChI Key

SUKRRJYMPHOCIP-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31

Other CAS RN

13450-72-1

synonyms

5-[3-(Dimethylamino)propyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one

Origin of Product

United States

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